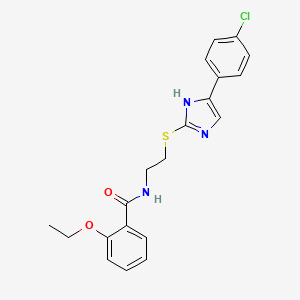

![molecular formula C20H17N5O2S B2398349 N-benzyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 894998-22-2](/img/structure/B2398349.png)

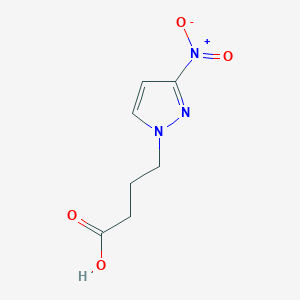

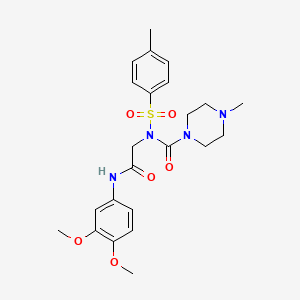

N-benzyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide” is a research compound. It is a heterocyclic compound, which means it is a cyclic compound with atoms of at least two different elements as members of its rings . This compound contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound includes a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . This triazole nucleus is present as a central structural component in a number of drug classes .

Chemical Reactions Analysis

The chemical reactions involving similar compounds are typically condensation reactions, with hydrazonoyl halides acting as reagents . These compounds can also act as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Research has explored the synthesis of heterocyclic compounds incorporating a thiadiazole moiety, demonstrating potential insecticidal applications. These compounds were synthesized using various precursors and assessed for their activity against the cotton leafworm, showcasing the versatility of similar compounds in agricultural applications (Fadda et al., 2017).

- Another study detailed the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, a process that highlights the potential for creating structurally related compounds efficiently and with high yields, indicating the utility of such methodologies in pharmaceutical syntheses (Zheng et al., 2014).

Biological Activities and Applications

- The antitumor activity of compounds with related structures has been a focal point of research, with some demonstrating potent activity against cancer cell lines. This includes the synthesis of benzo[cyclohepta]pyrido triazolo pyrimidinones, which showed promising results against liver and breast cancer cell lines, suggesting potential therapeutic applications (Edrees & Farghaly, 2017).

- Compounds resembling the target molecule have been prepared as potential antiasthma agents, showcasing the broad therapeutic potential of this chemical class. The development of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as mediator release inhibitors highlights the exploration of these compounds in respiratory conditions (Medwid et al., 1990).

Miscellaneous Applications

- The utility of related compounds in amplifying the effects of other agents, such as phleomycin, against bacterial cultures indicates their potential role in enhancing antibiotic efficacy. This suggests a novel application area in combating bacterial resistance and improving treatment outcomes (Brown & Iwai, 1979).

Mécanisme D'action

Target of Action

Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system . These targets play crucial roles in various biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Mode of Action

The triazole nucleus, a key component of this compound, is known to interact with its targets, leading to a variety of biological activities . The ability of the triazole nucleus to accept and donate hydrogen bonds makes it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Given the wide range of biological activities associated with triazole compounds , it can be inferred that multiple biochemical pathways could be affected.

Pharmacokinetics

The pharmacokinetic properties of triazole derivatives have been studied

Result of Action

Given the wide range of biological activities associated with triazole compounds , it can be inferred that this compound could have multiple effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

N-benzyl-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2S/c26-17-11-16(15-9-5-2-6-10-15)25-19(22-17)23-24-20(25)28-13-18(27)21-12-14-7-3-1-4-8-14/h1-11H,12-13H2,(H,21,27)(H,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVSTSNYKDZKJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2398266.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2398273.png)

![3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2398283.png)

![5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2398285.png)